"synthesis and characterization of 4-Methoxyisoquinoline-1-carboxylic acid"
"synthesis and characterization of 4-Methoxyisoquinoline-1-carboxylic acid"
Technical Process Guide | Version 1.0
Part 1: Executive Summary & Strategic Analysis
The synthesis of 4-Methoxyisoquinoline-1-carboxylic acid represents a critical functionalization of the isoquinoline scaffold, a pharmacophore ubiquitous in alkaloids and modern medicinal chemistry (e.g., HIF prolyl hydroxylase inhibitors, antitumor agents).
The presence of the electron-donating methoxy group at the C4 position significantly alters the electronic landscape of the pyridine ring compared to the unsubstituted parent. This enrichment necessitates a synthetic strategy that avoids over-oxidation of the electron-rich aromatic system while successfully installing the carboxylic acid moiety at the electron-deficient C1 position.
Retrosynthetic Disconnection
Our strategic analysis identifies the Modified Reissert-Henze Pathway as the most robust route. Unlike direct lithiation (which suffers from nucleophilic attack at C1) or methyl-group oxidation (which risks ring degradation due to the activated C4-OMe), the Reissert approach utilizes the natural electrophilicity of the C1 position to install a nitrile equivalent, which is subsequently hydrolyzed.
Figure 1: Retrosynthetic analysis utilizing the Reissert-Henze strategy to install the C1-carboxyl group.
Part 2: Detailed Synthetic Protocol
Phase 1: Precursor Synthesis (4-Methoxyisoquinoline)
Note: If 4-Methoxyisoquinoline is not commercially sourced, it must be synthesized from 4-Hydroxyisoquinoline.
Rationale: Direct methylation of the hydroxyl group prevents tautomerization issues during the subsequent Reissert reaction. Reagents: 4-Hydroxyisoquinoline, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.
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Dissolution: Dissolve 4-hydroxyisoquinoline (1.0 eq) in anhydrous acetone (0.5 M concentration).
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Base Addition: Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide.
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Methylation: Add MeI (1.2 eq) dropwise. Reflux the mixture for 4–6 hours.
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Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
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Validation: ¹H NMR should show a singlet at ~4.0 ppm (OMe) and loss of the OH broad singlet.
Phase 2: The Reissert Reaction (C1-Functionalization)
Objective: Activation of the C1 position and installation of the cyano group (carboxylic acid surrogate). Mechanism: The benzoyl chloride activates the isoquinoline nitrogen (acylation), making the C1 position highly electrophilic for cyanide attack.
Safety Warning: Cyanide Protocol Active. All operations must be performed in a well-ventilated fume hood. Use bleach (NaClO) to quench all aqueous waste.
Protocol:
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Setup: In a biphasic system of Dichloromethane (DCM) and Water (1:1 ratio), dissolve 4-Methoxyisoquinoline (1.0 eq).
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Reagent Addition: Add Potassium Cyanide (KCN) (3.0 eq) to the aqueous layer.
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Acylation: Slowly add Benzoyl Chloride (2.0 eq) dissolved in DCM dropwise over 1 hour at 0°C. Vigorous stirring is essential to maximize interfacial contact.
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Reaction: Allow to warm to room temperature and stir for 12 hours.
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Workup: Separate layers. Wash the organic layer with water, 5% NaHCO₃, and brine. Dry over MgSO₄.
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Purification: The "Reissert compound" (2-benzoyl-4-methoxy-1,2-dihydroisoquinoline-1-carbonitrile) is often a solid. Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).
Phase 3: Aromatization & Hydrolysis (The Transformation)
Objective: Convert the dihydro-intermediate back to the aromatic isoquinoline core and hydrolyze the nitrile to the acid.
Step 3A: Aromatization to 1-Cyano-4-methoxyisoquinoline Note: Standard Reissert hydrolysis yields aldehydes. To get the acid efficiently, we first aromatize the nitrile.
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Dissolve the Reissert compound in anhydrous THF.
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Add DBU (1.5 eq) or treat with Phosphorus Pentachloride (PCl₅) to induce elimination of the benzoyl group and rearomatization.
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Isolate the 1-Cyano-4-methoxyisoquinoline .
Step 3B: Hydrolysis to the Carboxylic Acid
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Hydrolysis: Suspend the 1-cyano intermediate in 6M HCl (or 20% NaOH for base hydrolysis, followed by acidification).
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Reflux: Heat at reflux (100°C) for 6–12 hours. The nitrile (-CN) converts to the carboxylic acid (-COOH).
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Isolation:
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If Acidic Hydrolysis: Cool to 0°C. The hydrochloride salt of the product may precipitate. Adjust pH to ~3–4 (isoelectric point) with dilute NaOH to precipitate the free acid.
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If Basic Hydrolysis: Acidify the cold solution with conc. HCl to pH 2 to precipitate the product.
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Purification: Recrystallize from Methanol/Water or Acetic Acid.
Part 3: Characterization & Data Analysis
Expected Analytical Data
The following data profiles serve as the "Go/No-Go" criteria for product validation.
| Technique | Parameter | Expected Signal/Value | Structural Assignment |
| ¹H NMR | δ 13.5 ppm | Broad Singlet (1H) | Carboxylic Acid (-COOH) |
| δ 9.1 ppm | Doublet/Singlet (1H) | H3 (Deshielded by N and COOH) | |
| δ 8.2-7.6 ppm | Multiplets (4H) | Aromatic Benzenoid Ring (H5-H8) | |
| δ 4.05 ppm | Singlet (3H) | Methoxy Group (-OMe) at C4 | |
| ¹³C NMR | δ ~165 ppm | Quaternary | Carbonyl (C=O) of Acid |
| δ ~150 ppm | Quaternary | C1 (Ipso to N and COOH) | |
| δ ~155 ppm | Quaternary | C4 (Ipso to OMe) | |
| δ ~56 ppm | Primary | Methoxy Carbon (-OCH₃) | |
| IR | 3300-2500 cm⁻¹ | Broad Band | O-H Stretch (Carboxylic Acid) |
| 1710-1690 cm⁻¹ | Strong Peak | C=O[1] Stretch (Acid Carbonyl) | |
| MS (ESI) | m/z 204.06 | [M+H]⁺ | Positive Ion Mode |
Mechanistic Workflow Visualization
The following diagram details the flow of electrons and intermediates during the critical Reissert phase.
Figure 2: Step-wise reaction pathway from starting material to final carboxylic acid.
Part 4: Critical Troubleshooting & Stability
The "Aldehyde Trap"
Issue: Hydrolysis of Reissert compounds often stops at the aldehyde (Isoquinoline-1-carboxaldehyde) rather than the acid. Solution: If the aldehyde is isolated (indicated by a CHO signal at ~10 ppm in NMR), perform a Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) to convert it quantitatively to the carboxylic acid.
Decarboxylation Risk
Issue: Isoquinoline-1-carboxylic acids can decarboxylate upon excessive heating (thermal instability), reverting to the parent isoquinoline. Mitigation: Do not heat the final product above its melting point during drying. Use vacuum drying at 40°C. Avoid high-temperature GC-MS; use LC-MS for analysis.
Regioselectivity
Verification: Ensure the methoxy group remains at C4. The coupling constants in the aromatic region (H5-H8) will remain characteristic of an ortho-disubstituted benzene ring fused to the pyridine, but the singlet at H3 is the key diagnostic peak. If H3 is a doublet, C1 substitution failed.
References
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Reissert Reaction Mechanism & Scope: Popp, F. D. (1968).[2] "The Chemistry of Reissert Compounds." Advances in Heterocyclic Chemistry, 9, 1–25.[2]
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Synthesis of Isoquinoline-1-carboxylic Acids: Weinstock, J., & Boekelheide, V. (1958).[3] "Isoquinoline-1-carboxylic Acid."[4][5][6][7] Organic Syntheses, 38, 58.[3]
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Functionalization of 4-Methoxyisoquinoline: White, A. W., et al. (2017). "Structure-Activity Relationships of Isoquinoline-Based Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for 4-methoxy scaffold stability).
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General Isoquinoline Chemistry: Larsen, R. D. (2007). "Practical Synthesis of Isoquinoline Derivatives." Comprehensive Heterocyclic Chemistry III.
Sources
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Reissert reaction - Wikipedia [en.wikipedia.org]
- 4. aksci.com [aksci.com]
- 5. mdpi.com [mdpi.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]
